Verifiable Labeling via Cleavable Bond
The primary differentiation of (2-Pyridyl)dithiobimane (PDT-Bimane) is its reducible disulfide bond, which forms upon conjugation to a protein thiol. This contrasts with the non-cleavable thioether bond formed by comparator probes like monobromobimane (mBBr). This cleavability is directly exploited to determine labeling efficiency and confirm labeling specificity [1]. While the cited work does not provide a quantitative 'cleavage rate constant', it demonstrates that the ability to cleave the label off the protein enables accurate determination of labeling efficiency, a process not possible with mBBr without more complex analysis.
| Evidence Dimension | Post-translational modification cleavability |
|---|---|
| Target Compound Data | Cleavable; forms reducible disulfide bond with target thiol |
| Comparator Or Baseline | Monobromobimane (mBBr); Forms non-cleavable thioether bond |
| Quantified Difference | Qualitative: Cleavable vs. Non-cleavable |
| Conditions | Reducing agents (e.g., DTT) can cleave PDT-Bimane from protein, as inferred from the study's premise [1] |
Why This Matters
For procurement, this is the key differentiator. It enables a level of quality control in protein labeling experiments (verification of labeling stoichiometry and site-specificity) that is unattainable with non-cleavable probes, reducing ambiguity in downstream structural and functional assays.
- [1] Mansoor, S. E., & Farrens, D. L. (2004). High-throughput protein structural analysis using site-directed fluorescence labeling and the bimane derivative (2-pyridyl)dithiobimane. Biochemistry, 43(29), 9426-9438. View Source
